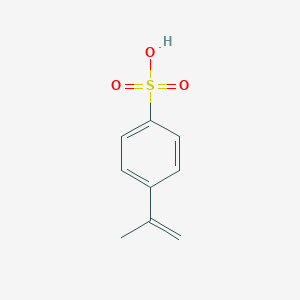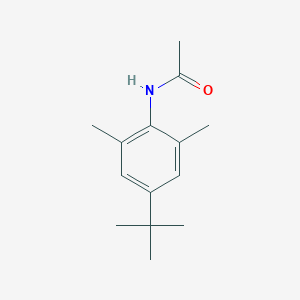
N,N-dibutyl-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-2,4-difluorobenzenesulfonamide, also known as DBDFS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBDFS is a sulfonamide compound that has two butyl groups and two fluorine atoms attached to a benzene ring. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Mécanisme D'action
The mechanism of action of N,N-dibutyl-2,4-difluorobenzenesulfonamide is not fully understood. However, it is believed that this compound interacts with the organic semiconducting materials in OLEDs and OFETs, leading to improved performance.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found that this compound is not toxic to human cells at low concentrations. This compound has also been found to have low solubility in water, which may limit its potential applications in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dibutyl-2,4-difluorobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. This compound has also shown promising results in improving the performance of OLEDs and OFETs. However, this compound has limitations, including its low solubility in water, which may limit its potential applications in biological systems.
Orientations Futures
There are several future directions for research on N,N-dibutyl-2,4-difluorobenzenesulfonamide. One direction is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential use of this compound in other organic electronics applications. Additionally, research can be conducted to optimize the synthesis method of this compound to obtain higher yields and purity. Finally, the potential use of this compound in other fields, such as catalysis, can be explored.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields. This compound has shown promising results in improving the performance of OLEDs and OFETs. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
N,N-dibutyl-2,4-difluorobenzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-difluorobenzenesulfonyl chloride with dibutylamine in the presence of a base. Another method involves the reaction of 2,4-difluorobenzenesulfonyl chloride with dibutylamine followed by the addition of a base. These methods have been optimized to obtain high yields of this compound.
Applications De Recherche Scientifique
N,N-dibutyl-2,4-difluorobenzenesulfonamide has been studied for its potential applications in the field of organic electronics. It has been found that this compound can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use as a dopant in organic field-effect transistors (OFETs). This compound has shown promising results in improving the performance of OFETs.
Propriétés
Formule moléculaire |
C14H21F2NO2S |
|---|---|
Poids moléculaire |
305.39 g/mol |
Nom IUPAC |
N,N-dibutyl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H21F2NO2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(15)11-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
VKDYQPTXAIDFID-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)F)F |
SMILES canonique |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)


![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)
![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)


